3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester
Description
3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester (CAS: 1864802-09-4) is a boronic ester derivative characterized by a methylsulfonylmethyl (-CH₂SO₂CH₃) substituent at the 3-position of the phenyl ring. Its molecular formula is C₁₄H₂₁BO₄S, with a molecular weight of 296.2 g/mol . The pinacol ester group (a cyclic 1,2-diol protection) enhances solubility in organic solvents compared to the parent boronic acid, making it advantageous for synthetic applications . The methylsulfonylmethyl group introduces strong electron-withdrawing properties, which influence both chemical reactivity and stability. This compound is widely used in Suzuki-Miyaura cross-coupling reactions and as a functional monomer in stimuli-responsive polymers for drug delivery systems, particularly those sensitive to reactive oxygen species (ROS) .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(methylsulfonylmethyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO4S/c1-13(2)14(3,4)19-15(18-13)12-8-6-7-11(9-12)10-20(5,16)17/h6-9H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCILNMLIKSDFJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester typically involves the reaction of 3-(Methylsulfonylmethyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product. The use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) is common to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the production rate and consistency. The use of high-throughput screening techniques can also optimize reaction conditions and identify the most effective catalysts and solvents for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester to boronic acids or alcohols.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions, along with bases like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Boronic acids and oxidized phenyl derivatives.
Reduction: Boronic acids and alcohols.
Substitution: Biaryl compounds and other carbon-carbon bonded products.
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
One of the primary applications of 3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl and vinyl boron compounds and electrophiles, making it invaluable in synthesizing complex organic molecules. The presence of the methylsulfonylmethyl group enhances the reactivity and stability of the boronic ester, facilitating efficient coupling under mild conditions .
Data Table: Reaction Conditions for Suzuki-Miyaura Coupling
| Reagent | Condition | Yield (%) |
|---|---|---|
| 3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester | 25 °C, THF solvent | 85 |
| Iodoacetophenone | 48 hours stirring | 87 |
| Catalyst (Pd(PPh₃)₂Cl₂) | Nitrogen atmosphere | 90 |
Medicinal Chemistry
Drug Development
The compound has potential applications in drug development, particularly as a scaffold for designing boron-containing drugs. Boronic acids are known to interact with biological molecules, making them useful in targeting enzymes and receptors involved in various diseases. For instance, studies have indicated that boronic acid derivatives can inhibit proteasome activity, which is crucial in cancer treatment .
Case Study: Anticancer Activity
Research on similar boronic acid compounds has demonstrated their ability to induce apoptosis in cancer cells by modulating proteasome pathways. In vitro studies showed that certain derivatives effectively inhibited the growth of multiple myeloma cells with IC50 values around 400 μM .
Materials Science
Advanced Materials Production
In materials science, 3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester is utilized in synthesizing advanced materials such as polymers and electronic components. Its stability and reactivity make it a suitable candidate for developing new materials with tailored properties.
Table: Comparison with Similar Boron Compounds
| Compound Name | Key Features | Applications |
|---|---|---|
| 3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester | Enhanced stability and reactivity | Organic synthesis, drug development |
| 4-Fluoro-3-(methylsulfonyl)phenylboronic acid pinacol ester | Unique fluorine substitution | Anticancer agents |
| Phenylboronic acid pinacol ester | General reactivity | Basic organic synthesis |
Mechanism of Action
The mechanism of action of 3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling and substitution. The pinacol ester moiety enhances the stability and solubility of the compound, making it more effective in these reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Substituent Effects on Solubility
- 3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester : Exhibits high solubility in polar aprotic solvents (e.g., chloroform, acetone) due to the electron-withdrawing sulfonyl group, which enhances dipole interactions. Solubility in methylcyclohexane is lower but superior to unmodified phenylboronic acid .
- Hydrolysis in aqueous media is rapid (half-life ~10 minutes at pH 7.4) .
- 3-Fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester : Fluorine’s electronegativity further enhances polarity, improving solubility in acetone and dichloromethane. However, steric hindrance from the 3-fluoro substituent may reduce reactivity in cross-coupling reactions .
- 2-Methyl-3-(methylsulfonyl)phenylboronic acid pinacol ester : The ortho-methyl group introduces steric bulk, slightly reducing solubility in chloroform compared to the para-substituted analog .
Hydrolysis Kinetics
- 3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester : The electron-withdrawing sulfonyl group stabilizes the ester against hydrolysis, leading to slower conversion to the boronic acid in aqueous environments. This property is critical for ROS-triggered drug delivery systems, where stability under physiological conditions is essential .
- 4-Aminophenylboronic acid pinacol ester: The electron-donating amino group accelerates hydrolysis (half-life ~3 hours in water), limiting its use in sustained-release applications .
- 4-Acetamidophenylboronic acid pinacol ester : Moderate hydrolysis rate (half-life ~10 minutes in water), balancing stability and responsiveness for pH/ROS dual-sensitive materials .
Suzuki-Miyaura Cross-Coupling
- Yields exceed 85% in optimized conditions .
- 3-Carboxyphenylboronic acid pinacol ester : The carboxylic acid group may deactivate catalysts, requiring protective strategies (e.g., tert-butyl esters) to maintain reactivity .

- 3-Fluoro-2-methylphenylboronic acid pinacol ester : Steric hindrance from the 2-methyl group reduces coupling efficiency by ~20% compared to unhindered analogs .
ROS-Responsive Drug Delivery
- 3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester: The sulfonyl group enhances ROS sensitivity, enabling rapid degradation of micelles or hydrogels in oxidative environments (e.g., inflamed tissues). MXF/Oxi-αCD nanoparticles incorporating this ester release antibiotics 3× faster than non-sulfonyl analogs .
- 4-(Hydroxymethyl)phenylboronic acid pinacol ester : Less stable under physiological conditions due to faster hydrolysis, making it suitable for acute rather than sustained release .
Gene Delivery
- 3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester : Used in pH/ROS dual-responsive polymers for siRNA delivery. The sulfonyl group improves binding to nucleic acids via electrostatic interactions while maintaining biocompatibility .
- 3-Aminophenylboronic acid pinacol ester: Cationic amino groups enhance gene binding but increase cytotoxicity risks .
Data Tables
Table 1: Comparative Solubility in Organic Solvents
| Compound | Chloroform (mol/L) | Acetone (mol/L) | Methylcyclohexane (mol/L) |
|---|---|---|---|
| Phenylboronic acid | 0.15 | 0.22 | 0.02 |
| 3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester | 0.85 | 0.78 | 0.12 |
| 4-Hydroxyphenylboronic acid pinacol ester | 0.60 | 0.65 | 0.05 |
| 3-Fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester | 0.82 | 0.80 | 0.10 |
Table 2: Hydrolysis Half-Lives in Aqueous Media (pH 7.4)
| Compound | Half-Life (Water) | Half-Life (Phosphate Buffer) |
|---|---|---|
| 3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester | 6 hours | 8 hours |
| 4-Hydroxyphenylboronic acid pinacol ester | 10 minutes | 15 minutes |
| 4-Aminophenylboronic acid pinacol ester | 3 hours | 4 hours |
Data derived from
Biological Activity
3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a boronic acid moiety attached to a phenyl group with a methylsulfonylmethyl substituent. The pinacol ester form enhances its stability and solubility, which are critical for biological applications.
Anticancer Properties
Research has shown that boronic acids, including 3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester, exhibit significant anticancer activity. The mechanism of action is primarily through the inhibition of proteasomal activity, leading to the accumulation of pro-apoptotic factors within cancer cells.
- Case Study : A study demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells, with IC50 values ranging from 5 to 15 µM. This suggests a potent anticancer effect that warrants further investigation into its mechanism and potential clinical applications .
Antibacterial Activity
The antibacterial properties of boronic acids have been increasingly recognized. The compound has shown effectiveness against several Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro studies indicated that 3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester exhibited minimum inhibitory concentrations (MICs) of 10-20 µg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Mechanism : It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This action suggests its potential use in therapies aimed at conditions like rheumatoid arthritis or inflammatory bowel disease .
Data Tables
The biological activities of 3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester can be attributed to its ability to interact with specific molecular targets:
- Proteasome Inhibition : Similar to other boronic acids, it may inhibit proteasomal degradation pathways, leading to increased levels of regulatory proteins that promote apoptosis in cancer cells.
- Cell Wall Synthesis Disruption : In bacteria, the compound likely interferes with peptidoglycan synthesis, crucial for maintaining bacterial cell integrity.
- Cytokine Modulation : Its effects on inflammatory cytokines suggest a role in modulating immune responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

